

Comprehensive literature review on Ac-Gly-Ala-

Val-Ile-Leu-Arg-Arg-NH2

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Compound of Interest

Ac-Gly-Ala-Val-Ile-Leu-Arg-ArgNH2

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In-Depth Technical Guide: Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide characterized by a sequence of seven amino acids, acetylated at the N-terminus and amidated at the C-terminus. This modification enhances its stability and mimics the structure of naturally occurring peptides. Its composition, featuring a blend of hydrophobic and basic residues, suggests potential for diverse biological activities. This document provides a comprehensive overview of the available technical information for this peptide, including its physicochemical properties, potential biological roles, and synthetic methodologies.

Core Peptide Information

The peptide with the sequence Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a chemically synthesized molecule. The N-terminal acetylation and C-terminal amidation are common modifications in peptide chemistry to increase resistance to enzymatic degradation and to alter solubility and bioavailability.[1]



Physicochemical Properties

A summary of the known quantitative data for **Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2** is presented below.

Property	Value	Source
Molecular Formula	C36H68N14O8	[1]
Molecular Weight	825.0 g/mol	[1]
Structure	Conical peptide with a nanodonut structure	[2][3]

Synthesis and Manufacturing

The synthesis of **Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2** is achievable through established peptide synthesis protocols.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS): This is a common and efficient method for synthesizing peptides like **Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2**.[1] The general workflow for SPPS is as follows:

- Resin Selection and Preparation: A suitable solid support resin, typically a polystyrene-based resin functionalized with an appropriate linker, is chosen.
- First Amino Acid Attachment: The C-terminal amino acid (Arginine) with its alpha-amino group protected (e.g., with Fmoc or Boc) is coupled to the resin.
- Deprotection: The protecting group on the alpha-amino group of the resin-bound amino acid is removed.
- Coupling: The next protected amino acid in the sequence is activated and coupled to the
 deprotected amino group of the preceding residue. This cycle of deprotection and coupling is
 repeated for each amino acid in the sequence (Arg, Leu, Ile, Val, Ala, Gly).



- N-terminal Acetylation: After the final amino acid (Glycine) is coupled and its N-terminal protecting group is removed, the N-terminus is acetylated using a reagent like acetic anhydride.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all sidechain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- Purification and Analysis: The crude peptide is purified, commonly by reverse-phase highperformance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

A generalized workflow for Solid-Phase Peptide Synthesis is depicted below.



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A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Other Synthesis Methods:

- Liquid-Phase Synthesis: In this method, the peptide is synthesized in solution without a solid support.[1]
- Enzymatic Synthesis: Specific enzymes can be used to form peptide bonds under mild conditions.[1]

Potential Biological Activity and Applications

While specific experimental data for **Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2** is not extensively available in peer-reviewed literature, the amino acid composition provides clues to its potential biological functions. The presence of two arginine residues is particularly significant, as arginine-rich peptides are known for various biological activities.[1]

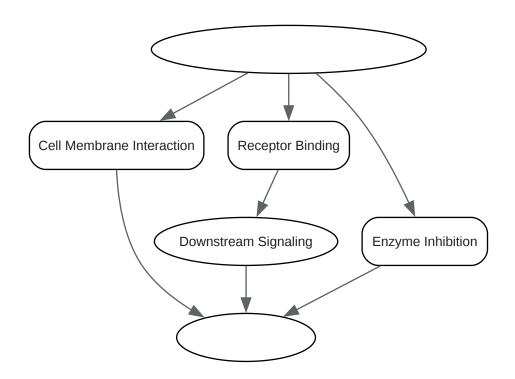
Postulated Mechanisms of Action



The biological activity of peptides like **Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2** can be attributed to several factors:[1]

- Membrane Interaction: The cationic nature of the arginine residues can facilitate interaction
 with negatively charged cell membranes, potentially leading to cell penetration or membrane
 disruption.
- Receptor Binding: The specific sequence of amino acids may allow for binding to particular cellular receptors, initiating downstream signaling pathways.
- Enzyme Inhibition: The peptide could act as a competitive or non-competitive inhibitor of specific enzymes.

A conceptual diagram illustrating these potential mechanisms is provided below.



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Potential mechanisms of action for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2.

Potential Applications

Based on the activities of similar peptides, potential applications for **Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2** could include:



- Pharmaceuticals: It may serve as a therapeutic agent or as a component of a drug delivery system.[1]
- Research: It can be used as a tool in biochemical assays to investigate protein-protein interactions or enzyme activities.[1]
- Cosmetics: Certain peptides are utilized in cosmetic formulations for their potential skinrejuvenating properties.[1]

Future Research Directions

The current body of literature on **Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2** is limited. To fully elucidate its biological functions and therapeutic potential, further research is warranted. Key areas for future investigation include:

- In vitro and in vivo studies: Comprehensive biological assays are needed to determine its specific activities, such as antimicrobial, anti-inflammatory, or anti-cancer effects.
- Mechanism of action studies: Detailed experiments are required to understand how the peptide exerts its biological effects at the molecular level.
- Structure-activity relationship studies: Synthesizing and testing analogs of the peptide can help identify the key amino acid residues responsible for its activity and optimize its properties.

Conclusion

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide with potential for a range of biological activities, largely inferred from its amino acid composition. While detailed experimental data is currently sparse in the public domain, the established methods for its synthesis and the known functions of similar peptides provide a solid foundation for future research. Further investigation into its specific biological properties and mechanisms of action will be crucial to unlock its full potential in research, pharmaceuticals, and other applications.

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